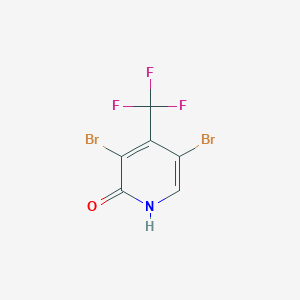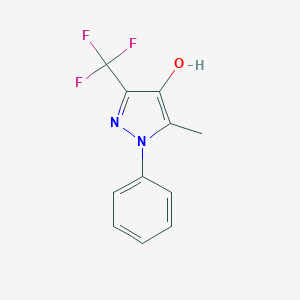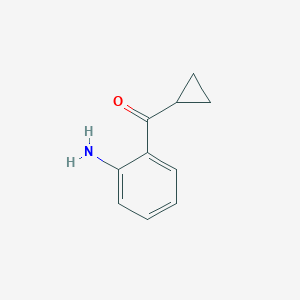
(2-Aminophenyl)(cyclopropyl)methanone
Descripción general
Descripción
(2-Aminophenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C10H11NO It is characterized by the presence of an aminophenyl group attached to a cyclopropyl methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminophenyl)(cyclopropyl)methanone typically involves the reaction of 2-aminophenyl ketones with cyclopropyl reagents. One common method includes the use of cyclopropyl carboxylic acid derivatives in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (2-Aminophenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aminophenyl derivatives.
Aplicaciones Científicas De Investigación
(2-Aminophenyl)(cyclopropyl)methanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Aminophenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the cyclopropyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparación Con Compuestos Similares
- (2-Aminophenyl)(cyclobutyl)methanone
- (2-Aminophenyl)(cyclopentyl)methanone
- (2-Aminophenyl)(cyclohexyl)methanone
Comparison:
- Structural Differences: The primary difference lies in the size and shape of the cycloalkyl group attached to the methanone moiety.
- Reactivity: The reactivity of these compounds can vary based on the ring strain and steric effects of the cycloalkyl group.
- Applications: While all these compounds may have similar applications, the specific properties of (2-Aminophenyl)(cyclopropyl)methanone, such as its smaller ring size, can make it more suitable for certain reactions and interactions.
Propiedades
IUPAC Name |
(2-aminophenyl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOJKUDFFLOQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B176353.png)
![4-[6-[16-[2-(2,4-Dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid](/img/structure/B176356.png)
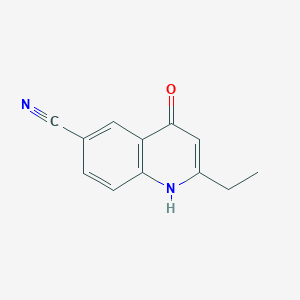
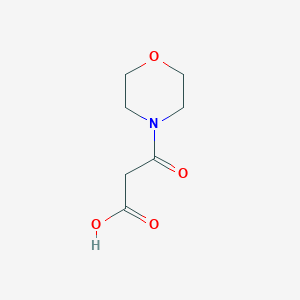
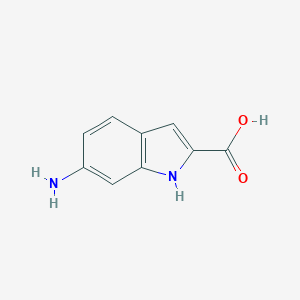
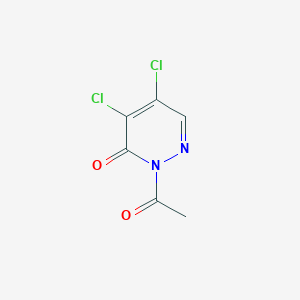


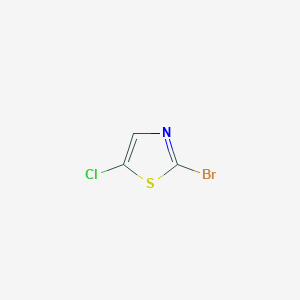
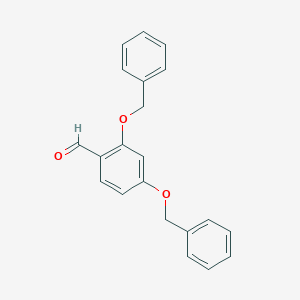

![Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B176382.png)
